molecular formula C10H15Cl2FN2O B7855732 3-Fluoro-4-morpholinoaniline dihydrochloride

3-Fluoro-4-morpholinoaniline dihydrochloride

Cat. No.: B7855732
M. Wt: 269.14 g/mol
InChI Key: FDTZNRSWUIGIAR-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinoaniline dihydrochloride is a chemical compound with the molecular formula C10H13FN2O2. It is a derivative of aniline, where a fluorine atom is attached to the benzene ring at the 3-position, and a morpholine group is attached at the 4-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-morpholinoaniline dihydrochloride typically involves the following steps:

  • Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 3-fluoro-4-aminobenzene.

  • Morpholino Group Introduction: The amine group is reacted with morpholine to form 3-fluoro-4-morpholinoaniline.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-morpholinoaniline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as iron powder, hydrogen gas, and sodium borohydride are used.

  • Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, and halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized forms.

  • Reduction Products: Amines and amides.

  • Substitution Products: Various substituted anilines and benzene derivatives.

Scientific Research Applications

3-Fluoro-4-morpholinoaniline dihydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Fluoro-4-morpholinoaniline dihydrochloride is similar to other fluorinated aniline derivatives, such as 2-fluoro-4-morpholinoaniline dihydrochloride and 4-fluoro-3-morpholinoaniline dihydrochloride. These compounds share structural similarities but differ in the position of the fluorine atom, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-Fluoro-4-morpholinoaniline dihydrochloride

  • 4-Fluoro-3-morpholinoaniline dihydrochloride

  • 3-Fluoro-4-aminobenzene

  • 4-Fluoro-3-aminobenzene

Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTZNRSWUIGIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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